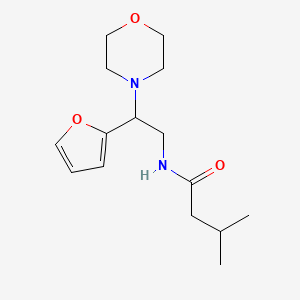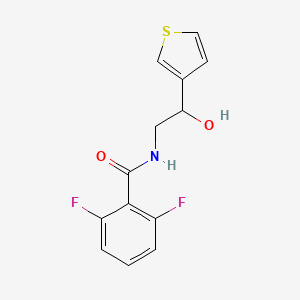
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes.
Mécanisme D'action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide involves the inhibition of the N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide enzyme. N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide by N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The inhibition of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide by N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide leads to the suppression of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide in lab experiments is its potent inhibitory activity against the N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide enzyme. This makes it an ideal candidate for studying the role of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide in various cellular processes, including cancer cell growth and proliferation. However, one of the limitations of using N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide. One of the directions is to investigate its potential applications in treating other diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity against the N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide enzyme. Furthermore, the development of more soluble analogs of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide can potentially overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide involves the reaction between 2-(furan-2-yl)ethanamine and 3-methylbutanoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product. The overall yield of the reaction is around 60%.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent anti-cancer activity by inhibiting the N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide enzyme. N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is known to play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide by N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide can lead to the suppression of cancer cell growth and proliferation.
In addition to its anti-cancer activity, N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has also been investigated for its potential applications in treating other diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases. In Alzheimer's disease, N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has been implicated in the formation of amyloid plaques, which are a hallmark of the disease. Therefore, the inhibition of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide by N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide can potentially prevent the formation of amyloid plaques and slow down the progression of the disease.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(2)10-15(18)16-11-13(14-4-3-7-20-14)17-5-8-19-9-6-17/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKGCZXUNAHXMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2386876.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)